molecular formula C29H33ClN2O3 B3415509 Loperamide oxide CAS No. 217471-03-9

Loperamide oxide

Cat. No.: B3415509
CAS No.: 217471-03-9
M. Wt: 493.0 g/mol
InChI Key: KXVSBTJVTUVNPM-UHFFFAOYSA-N
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Description

Loperamide oxide is a synthetic compound used primarily as an antidiarrheal agent. It is a derivative of loperamide, which is widely known for its effectiveness in treating diarrhea by slowing down gut movement. This compound is often used in cases where a more potent or longer-lasting effect is required .

Biochemical Analysis

Biochemical Properties

Loperamide oxide, like its parent compound loperamide, acts on the mu-opioid receptor expressed on the circular and longitudinal intestinal muscle . The binding of this compound to these receptors leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity .

Cellular Effects

This compound, through its action on mu-opioid receptors, can influence cell function by suppressing the excitability of enteric neurons . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism . In addition, this compound has been shown to have anti-bacterial activities that directly induce changes in microbiota diversity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to mu-opioid receptors, leading to the recruitment of G-protein receptor kinases . This triggers a series of downstream molecular events that result in the inhibition of enteric nerve activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to produce positive results on multiple fentanyl and buprenorphine assays when tested with drug-free urine . This suggests that this compound may have potential cross-reactivity with laboratory immunoassay drug screens .

Dosage Effects in Animal Models

Studies on loperamide, the parent compound, have shown that it provides more rapid control of symptoms than diphenoxylate when given in a flexible dosage according to unformed bowel movements .

Metabolic Pathways

The primary metabolic pathway of loperamide, the parent compound of this compound, is oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide . CYP2B6 and CYP2D6 also play a minor role in loperamide N-demethylation .

Transport and Distribution

Loperamide, the parent compound, is known to act on the mu-opioid receptors expressed on the circular and longitudinal intestinal muscle .

Subcellular Localization

Its parent compound, loperamide, is known to act on the mu-opioid receptors expressed on the circular and longitudinal intestinal muscle , suggesting that this compound may also be localized to these areas within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Loperamide oxide can be synthesized by reacting loperamide or loperamide hydrochloride with an oxidizing agent in the presence of a catalyst in an organic solvent. Common catalysts include molybdic acid, selenium dioxide, sodium tungstate, benzene selenic acid, and titanium silicone oxide . The reaction typically involves the following steps:

  • Reacting loperamide or loperamide hydrochloride with the oxidizing agent.
  • Using an organic solvent to facilitate the reaction.
  • Isolating the this compound compound.

Industrial Production Methods

The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity while minimizing side reactions and the need for complex purification steps .

Chemical Reactions Analysis

Types of Reactions

Loperamide oxide undergoes several types of chemical reactions, including:

    Oxidation: Conversion of loperamide to this compound.

    Reduction: Potential reduction back to loperamide under specific conditions.

    Substitution: Possible substitution reactions involving the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Molybdic acid, selenium dioxide, sodium tungstate.

    Reducing Agents: Various reducing agents can be used to revert this compound to loperamide.

    Solvents: Organic solvents like toluene and water are commonly used.

Major Products

The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Loperamide oxide has several applications in scientific research, including:

Comparison with Similar Compounds

Loperamide oxide is often compared with other antidiarrheal agents such as diphenoxylate and codeine. Unlike these compounds, this compound does not exhibit significant central nervous system effects at therapeutic doses, making it a safer option for long-term use . Similar compounds include:

This compound stands out due to its potent antidiarrheal effects and minimal central nervous system involvement, making it a unique and valuable compound in its class.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVSBTJVTUVNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883171, DTXSID10869468
Record name Loperamide oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106900-12-3, 109572-89-6
Record name Loperamide oxide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loperamide oxide anhydrous, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loperamide oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14661
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Loperamide oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LOPERAMIDE OXIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LOPERAMIDE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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